Cobalt(3+);trisulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt(3+);trisulfide is a compound of cobalt, a hard, gray metal that occurs naturally . Cobalt is found in rocks, soil, water, plants, and animals, including people . It can harm the eyes, skin, heart, and lungs . Exposure to cobalt may cause cancer .

Synthesis Analysis

The synthesis of cobalt compounds is a complex process. For example, cobalt(II) complexes have been synthesized in simple reactions of CoCl2·6H2O with ammonia thiocyanate and pyridine type ligands or urotropine and diimidazolyl ligands with cobalt(II) chloride in methanol solutions .Molecular Structure Analysis

The molecular structure of cobalt compounds is complex. For instance, cobalt(III) complexes with oxalate and phenanthroline have been prepared by slow evaporation at room temperature and characterized by single-crystal X-ray diffraction . They have been characterized by IR and UV–Vis spectra and thermoanalysis .Physical And Chemical Properties Analysis

Cobalt is a sturdy, gray metal which resembles iron and nickel . Although cobalt is ductile it is also somewhat malleable . Ductile means the metals ability to be drawn into thin wires. Malleable means is the ability of being hammered into thin sheets .Scientific Research Applications

Antimicrobial Agents in Biological Systems

Cobalt compounds, including Cobalt(3+);trisulfide, have been extensively researched for their antimicrobial properties. They have shown good antimicrobial activity against all tested bacteria, especially Gram-negative bacteria . This feature can bring a new perspective to future studies in other ferrite and composite structures .

Biocompatible Magnetic Fluids

Cobalt compounds are used in the creation of biocompatible magnetic fluids due to their ferromagnetic properties with high thermostability . These fluids have potential applications in various fields, including medicine and engineering .

Hybrid Supercapacitors

Cobalt compounds are used in the development of hybrid supercapacitors. Their high theoretical capacity, highly active catalytic properties, and outstanding thermal/chemical stability make them ideal for this application .

Magnetic Resonance Imaging and Controlled Drug Delivery

Cobalt compounds have been used in magnetic resonance imaging and controlled drug delivery systems. Their magnetic properties make them suitable for these applications .

Nanostructured Cobalt Gas Sensors

Cobalt compounds are used in the development of nanostructured gas sensors. These sensors can detect various gases at low concentrations, making them useful in environmental monitoring and industrial applications .

Photocatalysis

Cobalt sulfide-based composites have generated great interest in the field of solar fuel conversion because of their cheap, diverse structures and facile preparation . They have been used in photocatalytic hydrogen production, carbon dioxide reduction, nitrogen fixation, and photocatalytic degradation of pollutants .

Mechanism of Action

Target of Action

Cobalt(3+);trisulfide, also known as dicobalt trisulphide , is a compound that has been studied for its potential antimicrobial and anticancer properties .

Mode of Action

Studies on similar cobalt complexes suggest that they may interact with cellular components in a way that triggers apoptosis and induces cell cycle arrest . Furthermore, these complexes have been found to decrease mitochondrial membrane potential and increase intracellular reactive oxygen species (ROS) generation in cancer cells .

Biochemical Pathways

Cobalt(3+);trisulfide may affect several biochemical pathways. For instance, cobalt complexes have been found to be involved in the oxygen reduction reaction (ORR), a key process in energy conversion applications . Additionally, cobalt complexes have been associated with the photoreduction of CO2, a promising pathway to produce carbon-neutral fuels .

Pharmacokinetics

It is known that the physicochemical properties of a drug can strongly influence its adme properties . Cobalt(3+);trisulfide is a black amorphous powder or gray powder that is soluble in hydrochloric acid , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of Cobalt(3+);trisulfide’s action are likely to be multifaceted given its potential interactions with various cellular components. Studies on similar cobalt complexes have shown that they can trigger apoptosis and induce cell cycle arrest in cancer cells . They have also been found to decrease mitochondrial membrane potential and increase intracellular ROS generation .

Action Environment

The action, efficacy, and stability of Cobalt(3+);trisulfide can be influenced by various environmental factors. For instance, the performance of cobalt complexes in energy conversion applications has been found to be influenced by the underlying substrate electrode and the medium in which the reaction takes place

Safety and Hazards

Future Directions

properties

IUPAC Name |

cobalt(3+);trisulfide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.3S/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMYRTGXPBFNBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

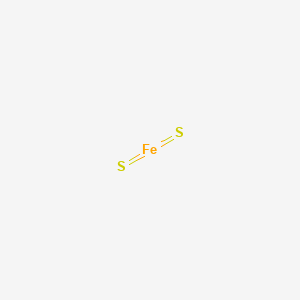

Canonical SMILES |

[S-2].[S-2].[S-2].[Co+3].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(3+);trisulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.